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Compound of Interest

Compound Name: N-ethyl-3-methylbutanamide

Cat. No.: B171319 Get Quote

N-Ethyl-3-methylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
N-ethyl-3-methylbutanamide is a secondary amide with the chemical formula C₇H₁₅NO. This

document provides a concise technical overview of its chemical identity, structural details, and

physicochemical properties. Due to the limited availability of published experimental data for

this specific compound, a generalized, representative protocol for its synthesis via the

amidation of 3-methylbutanoic acid is presented. This guide is intended to serve as a

foundational resource for researchers interested in this and related aliphatic amides.

Chemical Structure and IUPAC Name
The compound with the common name N-ethyl-3-methylbutanamide has a straightforward

structure derived from 3-methylbutanoic acid (also known as isovaleric acid) and ethylamine.

The ethyl group is attached to the nitrogen atom of the amide functional group.

IUPAC Name: N-ethyl-3-methylbutanamide

Molecular Formula: C₇H₁₅NO

Canonical SMILES: CCNC(=O)CC(C)C
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InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N

The chemical structure of N-ethyl-3-methylbutanamide is as follows:

Physicochemical and Spectroscopic Data
Comprehensive experimental data for N-ethyl-3-methylbutanamide is not widely available in

the public domain. The following table summarizes computed physicochemical properties

sourced from the PubChem database.

Property Value Source

Molecular Weight 129.20 g/mol PubChem

XLogP3 1.2 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 129.115364102 g/mol PubChem

Monoisotopic Mass 129.115364102 g/mol PubChem

Topological Polar Surface Area 29.1 Å² PubChem

Heavy Atom Count 9 PubChem

Complexity 88.9 PubChem

Experimental Protocols
Specific, peer-reviewed experimental protocols for the synthesis of N-ethyl-3-
methylbutanamide are not readily found in scientific literature. However, a general and robust

method for its synthesis can be extrapolated from standard organic chemistry procedures for

forming secondary amides from a carboxylic acid and a primary amine. The following is a

representative protocol.
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General Synthesis of N-ethyl-3-methylbutanamide from
3-Methylbutanoic Acid
This protocol involves the activation of the carboxylic acid, followed by nucleophilic acyl

substitution by the amine. A common method is the conversion of the carboxylic acid to an acyl

chloride, which then readily reacts with the amine.

Materials:

3-Methylbutanoic acid (isovaleric acid)

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Ethylamine (as a solution in a suitable solvent like THF or as a gas)

Triethylamine (Et₃N) or another non-nucleophilic base

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard

laboratory glassware.

Procedure:

Activation of the Carboxylic Acid (Formation of the Acyl Chloride):

In a fume hood, dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DCM.

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2

hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored
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by IR spectroscopy by observing the disappearance of the broad O-H stretch of the

carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a

higher wavenumber.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the

crude 3-methylbutanoyl chloride.

Amide Formation:

Dissolve the crude 3-methylbutanoyl chloride in anhydrous DCM in a clean, dry flask

equipped with a magnetic stirrer and cooled to 0 °C.

In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in

anhydrous DCM.

Slowly add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride

solution at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Work-up and Purification:

Quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

1M HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude N-ethyl-3-methylbutanamide.

The crude product can be further purified by flash column chromatography on silica gel or

by distillation under reduced pressure.

Signaling Pathways and Logical Relationships
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There is no information available in peer-reviewed scientific literature to suggest that N-ethyl-3-
methylbutanamide is involved in any specific biological signaling pathways. Its primary

relevance is likely as a synthetic intermediate or a component in chemical formulations.

The logical relationship in its synthesis is a straightforward multi-step chemical transformation.

This workflow is depicted in the diagram below.

Step 1: Carboxylic Acid Activation

Step 2: Amide Formation Step 3: Purification

3-Methylbutanoic Acid

3-Methylbutanoyl Chloride
Activation

SOCl₂

Crude Product

Amidation

Ethylamine Work-up & Purification N-ethyl-3-methylbutanamide

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of N-ethyl-3-methylbutanamide.

Disclaimer: The information provided in this technical guide is for research and informational

purposes only. The experimental protocol is a generalized representation and has not been

optimized for N-ethyl-3-methylbutanamide specifically. All laboratory work should be

conducted with appropriate safety precautions and by qualified personnel.

To cite this document: BenchChem. ["N-ethyl-3-methylbutanamide" chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171319#n-ethyl-3-methylbutanamide-chemical-
structure-and-iupac-name]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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